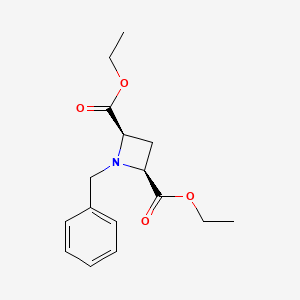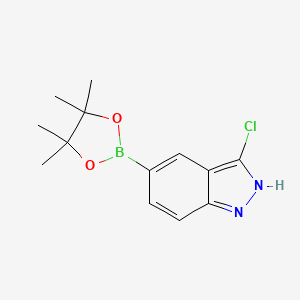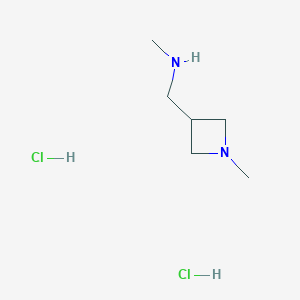
N,1-Dimethyl-3-azetidinemethanamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Dimethyl-3-azetidinemethanamine 2HCl is a chemical compound with the molecular formula C6H14N2·2HCl. It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring. This compound is often used in pharmaceutical research and development due to its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-3-azetidinemethanamine 2HCl typically involves the reaction of azetidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate compound is then reacted with dimethylamine to form N,1-Dimethyl-3-azetidinemethanamine.
- The final product is obtained by treating the compound with hydrochloric acid to form the 2HCl salt .
Azetidine: is reacted with in the presence of a to form an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
N,1-Dimethyl-3-azetidinemethanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N,1-Dimethyl-3-azetidinemethanamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,1-Dimethyl-3-azetidinemethanamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-azetidinemethanamine
- 1,3-Dimethyl-2-azetidinone
- N,N-Dimethyl-2-azetidinemethanamine
Uniqueness
N,1-Dimethyl-3-azetidinemethanamine 2HCl stands out due to its unique azetidine ring structure and the presence of both dimethyl and methanamine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
N-methyl-1-(1-methylazetidin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-3-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTVEZASJGHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)
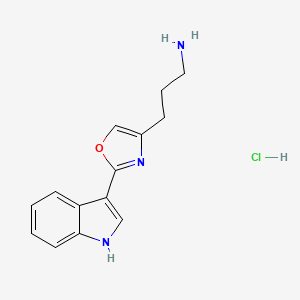
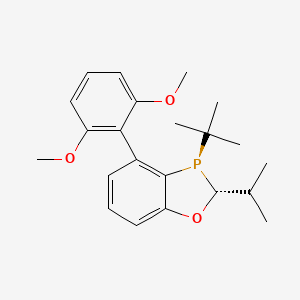
![(10S,11S)-11-tert-butyl-10-[(12S,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-11-phosphapentacyclo[11.6.2.26,9.02,7.016,20]tricosa-1(19),2,4,6,8,13(21),14,16(20),17,22-decaene](/img/structure/B8089742.png)
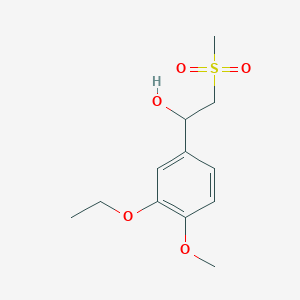
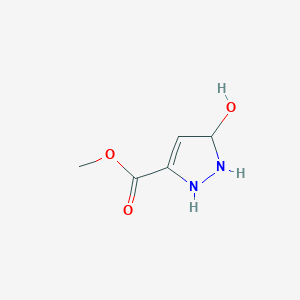
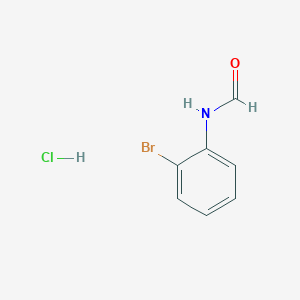
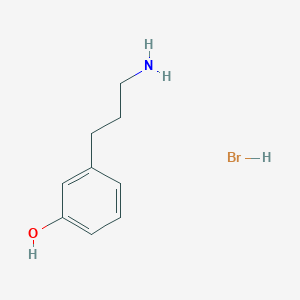
![cis-2-(Dimethylamino cyclobutyl]methanol](/img/structure/B8089781.png)
![4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8089793.png)

